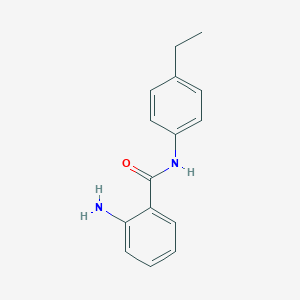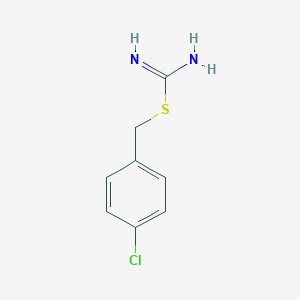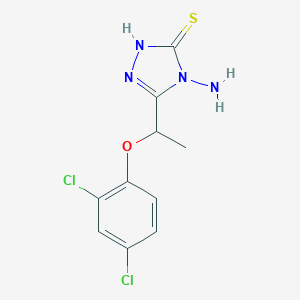
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione, also known as DACT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a derivative of the triazole family of compounds and has been extensively studied for its biochemical and physiological effects.
科学的研究の応用
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antifungal, antiviral, and anticancer properties. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied as a potential antifungal agent against Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been studied for its potential anticancer properties against various cancer cell lines.
作用機序
The mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the biosynthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation.
生化学的および生理学的効果
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione in lab experiments is its high potency and specificity. It has been shown to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione has also been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. One potential area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of fungal and viral infections. Another area of research is the development of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione-based drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione and its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acrylate, followed by a cyclization reaction with thiosemicarbazide. The resulting product is then treated with sodium hydroxide to yield the final product, 2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione. The synthesis method has been optimized to yield high purity and high yield of the final product.
特性
CAS番号 |
115398-70-4 |
|---|---|
製品名 |
2,4-Dihydro-4-amino-5-(1-(2,4-dichlorophenoxy)ethyl)-3H-1,2,4-triazole-3-thione |
分子式 |
C10H10Cl2N4OS |
分子量 |
305.18 g/mol |
IUPAC名 |
4-amino-3-[1-(2,4-dichlorophenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H10Cl2N4OS/c1-5(9-14-15-10(18)16(9)13)17-8-3-2-6(11)4-7(8)12/h2-5H,13H2,1H3,(H,15,18) |
InChIキー |
ZVLXVPQNFCLEFV-UHFFFAOYSA-N |
SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C1=NNC(=S)N1N)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



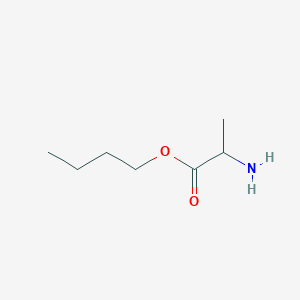
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
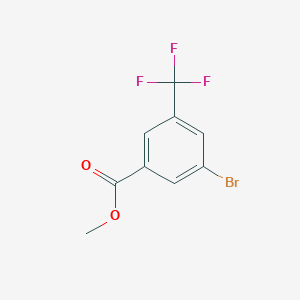
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
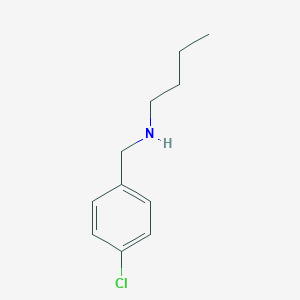
![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
